molecular formula C24H22N2O5 B12143540 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12143540
M. Wt: 418.4 g/mol
InChI Key: GCGXEURJFYTODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a diverse array of functional groups, including a furan ring, a pyridine ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolone Core: This step involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carbonyl chloride and a Lewis acid catalyst.

    Attachment of the Pyridine Ring: The pyridine ring is often introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, Lewis acids such as aluminum chloride.

Major Products

    Oxidation Products: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction Products: Formation of alcohols from carbonyl groups.

    Substitution Products: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its diverse functional groups and biological activity.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s diverse functional groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a methoxy group instead of a propoxy group.

    4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-ethoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the propoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-1-(pyridin-4-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O5/c1-2-12-30-18-6-3-5-17(14-18)21-20(22(27)19-7-4-13-31-19)23(28)24(29)26(21)15-16-8-10-25-11-9-16/h3-11,13-14,21,28H,2,12,15H2,1H3

InChI Key

GCGXEURJFYTODY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=NC=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.